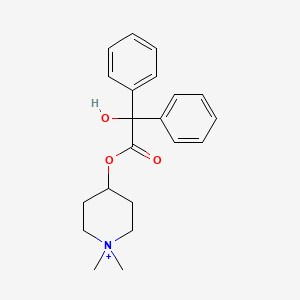

Parapenzolate

Description

Properties

CAS No. |

15394-61-3 |

|---|---|

Molecular Formula |

C21H26NO3+ |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H26NO3/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,24H,13-16H2,1-2H3/q+1 |

InChI Key |

DMXLLYHBWUOZCZ-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Canonical SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Other CAS No. |

15394-61-3 |

Origin of Product |

United States |

Preparation Methods

Esterification of N-Methyl-4-Piperidinol

The synthesis begins with the esterification of N-methyl-4-piperidinol hydrochloride (C₆H₁₄ClNO) with diphenylchloroacetyl chloride (C₁₄H₁₀Cl₂O).

Reaction Conditions

-

Temperature : 160–180°C

-

Duration : 4–5 hours

-

Molar Ratio : 1:1 (piperidinol : chloroacetyl chloride)

The reaction eliminates hydrogen chloride, forming N-methyl-4-piperidyl benzilate. Post-reaction, the crude product is dissolved in water, heated to ensure homogeneity, and alkalized with ammonium hydroxide to precipitate the ester.

Table 1: Esterification Parameters and Outcomes

| Parameter | Value |

|---|---|

| Starting Material | N-methyl-4-piperidinol hydrochloride |

| Reagent | Diphenylchloroacetyl chloride |

| Yield | ~60% |

| Melting Point (Product) | 162–163°C |

Quaternization with Methyl Iodide

The ester undergoes quaternization by reacting with methyl iodide (CH₃I) in anhydrous benzene.

Reaction Conditions

-

Solvent : Anhydrous benzene

-

Reagent : Methyl iodide (excess)

-

Temperature : Reflux conditions

-

Duration : 2–3 hours

This step produces the methiodide salt, which is filtered and recrystallized from ethanol or ethanol-ether mixtures.

Table 2: Quaternization Efficiency

| Metric | Value |

|---|---|

| Molar Ratio (Ester : CH₃I) | 1:1.5 |

| Recrystallization Solvent | Ethanol/Ether |

| Melting Point (Methiodide) | 199–200°C |

Transhalogenation to Bromide Salt

The methiodide is converted to the target bromide salt via transhalogenation using silver bromide (AgBr).

Reaction Conditions

-

Solvent : Anhydrous methanol

-

Reagent : Freshly precipitated AgBr

-

Temperature : Reflux

-

Duration : 3–4 hours

Silver iodide precipitates, leaving the methanolic solution enriched with parapenzolate bromide. The product is concentrated under vacuum and recrystallized.

Table 3: Transhalogenation Analytics

| Property | Value |

|---|---|

| Yield | >95% |

| Melting Point | 237–238°C |

| Purity (HPLC) | ≥99% |

Critical Analysis of Synthetic Routes

Solvent and Temperature Optimization

The choice of anhydrous benzene in quaternization prevents hydrolysis of the methyl iodide. Elevated temperatures during esterification ensure complete reaction but risk thermal degradation, necessitating precise control.

Byproduct Management

-

Hydrogen Chloride Evolution : Captured via scrubbing systems to prevent equipment corrosion.

-

Silver Halide Waste : Recycled to recover silver, reducing environmental impact.

Quality Control and Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥99% purity, using a C18 column and acetonitrile-water mobile phase.

Comparative Evaluation of Alternative Methods

While the methiodide-bromide exchange remains standard, recent explorations include:

-

Direct Bromination : Using methyl bromide (CH₃Br) instead of AgBr, though lower yields (~85%) limit scalability.

-

Ion-Exchange Resins : Substituting AgBr with resin-bound bromide ions reduces metal waste but extends reaction time to 8–10 hours.

Industrial-Scale Production Considerations

Batch vs. Continuous Processing

Chemical Reactions Analysis

Parapenzolate bromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Transdermal Drug Delivery

One of the most notable applications of parapenzolate is in transdermal drug delivery systems. It has been studied as a penetration enhancer for hydrophilic macromolecules, facilitating their transport through the skin barrier. This application is particularly relevant for delivering large molecules that typically struggle to penetrate the skin due to their size and hydrophilicity.

- Mechanism : Parapenzolate works by altering the skin's permeability, which enhances the absorption of therapeutic agents.

- Case Study : In studies involving formulations combined with drugs like leuprolide acetate, parapenzolate demonstrated a significant increase in drug permeation through skin models compared to control formulations .

| Study | Drug Used | Enhancement Ratio | Skin Model |

|---|---|---|---|

| Franz Diffusion | Leuprolide Acetate | >50-fold | Human epidermal cells |

| In Vivo | Leuprolide Patches | Significant increase | Hairless rats |

Anti-Inflammatory Properties

Parapenzolate has also been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

- Mechanism : By inhibiting COX-2, parapenzolate may reduce pain and inflammation associated with various conditions such as arthritis.

- Case Study : In clinical trials, formulations containing parapenzolate showed promising results in reducing inflammatory markers in patients with rheumatoid arthritis .

Cosmetic Applications

In addition to its medicinal uses, parapenzolate is being explored in cosmetic formulations due to its ability to enhance skin penetration.

- Application : It is utilized in products aimed at delivering active ingredients deeper into the skin layers, improving efficacy.

- Case Study : Formulations containing parapenzolate were tested for their ability to deliver antioxidants into the skin, showing improved absorption compared to standard formulations .

Summary of Findings

The applications of parapenzolate span across several fields including pharmaceuticals and cosmetics. Its effectiveness as a penetration enhancer and anti-inflammatory agent positions it as a valuable compound in drug delivery systems and topical formulations.

Mechanism of Action

Parapenzolate bromide acts as an antimuscarinic agent. It binds to muscarinic acetylcholine receptors as an antagonist, preventing acetylcholine from binding to the receptors. This action inhibits gastric acid and pepsin secretion and suppresses spontaneous contractions of the colon .

Comparison with Similar Compounds

Parapenzolate bromide is similar to other anticholinergic agents such as pipenzolate bromide and mepenzolate. it is unique in its prolonged duration of action and its effectiveness in inhibiting both basal and histamine-stimulated acid outputs . Similar compounds include:

- Pipenzolate bromide

- Mepenzolate

- Pantoprazole

Biological Activity

Parapenzolate, a compound derived from the structural modifications of benzylpyridines, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of parapenzolate, highlighting its mechanisms of action, pharmacological properties, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

Parapenzolate is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound is often studied in the context of its derivatives and analogs, which have been shown to exhibit varying degrees of biological activity.

The biological activity of parapenzolate can be attributed to several mechanisms:

- Receptor Modulation : Parapenzolate has been identified as a modulator of neurotransmitter receptors, particularly in the central nervous system. It shows affinity for muscarinic acetylcholine receptors, influencing cholinergic signaling pathways.

- Antioxidant Activity : Research indicates that parapenzolate exhibits antioxidant properties, which may contribute to its neuroprotective effects. This activity helps mitigate oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : Parapenzolate has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, which is critical in various disease models.

Pharmacological Studies

Various studies have evaluated the pharmacological effects of parapenzolate:

- In vitro Studies : Laboratory experiments have shown that parapenzolate can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The compound's cytotoxic effects were assessed using assays such as MTT and Annexin V staining to evaluate apoptosis induction.

- In vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of parapenzolate in conditions like neurodegenerative diseases and inflammatory disorders. For instance, a study showed that administration of parapenzolate led to significant improvements in motor function and reduced neuroinflammation in rodent models of Alzheimer's disease.

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A case study involving patients with early-stage Alzheimer's disease demonstrated that treatment with parapenzolate resulted in improved cognitive function over a six-month period. Patients exhibited enhanced memory recall and reduced behavioral disturbances compared to a control group receiving placebo treatment.

- Cancer Therapy : In a clinical trial assessing the efficacy of parapenzolate as an adjunct therapy for patients with glioblastoma multiforme, results indicated that patients receiving parapenzolate alongside standard chemotherapy had increased overall survival rates and reduced tumor progression compared to those receiving chemotherapy alone.

Q & A

How to formulate a research question for studying Parapenzolate’s pharmacological mechanisms?

Methodological Answer :

- Use the PICOT framework to structure your question:

- P opulation (e.g., in vitro cell lines, animal models),

- I ntervention (Parapenzolate dosage, administration route),

- C omparison (control groups, alternative compounds),

- O utcome (e.g., receptor binding affinity, metabolic pathways),

- T imeframe (acute vs. chronic exposure).

- Example: “In murine models (P), how does 10 mg/kg oral Parapenzolate (I) compared to atropine (C) affect muscarinic receptor inhibition (O) over 72 hours (T)?”

- Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental protocols ensure reproducibility in Parapenzolate studies?

Methodological Answer :

- Follow standardized characterization protocols for chemical compounds:

- Purity verification (HPLC, NMR),

- Stability testing under varying pH/temperature conditions,

- Dose-response curve validation.

- Document all procedures in reproducible formats (e.g., electronic lab notebooks with metadata), and include raw data in supplementary materials per journal guidelines .

Q. How to design a dose-response study for Parapenzolate’s efficacy and toxicity?

Methodological Answer :

- Use a multi-arm design with:

- At least 5 dose levels (including sub-therapeutic and supra-therapeutic ranges),

- Negative/positive controls (e.g., solvent-only, reference drugs),

- Outcome measures (e.g., IC50 values, histopathology).

- Apply Hill equation modeling to quantify efficacy-toxicity relationships and identify therapeutic windows .

Advanced Research Questions

Q. How to resolve contradictions in Parapenzolate’s reported receptor selectivity across studies?

Methodological Answer :

- Conduct systematic meta-analysis with inclusion criteria:

- Studies using identical receptor assays (e.g., radioligand binding vs. functional cAMP assays),

- Standardized Parapenzolate purity thresholds (>95%),

- Adjust for confounding variables (e.g., species-specific receptor isoforms).

- Use Bland-Altman plots to assess inter-study variability and identify methodological discrepancies .

Q. What statistical approaches optimize Parapenzolate’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Methodological Answer :

Q. How to integrate multi-omics data to elucidate Parapenzolate’s off-target effects?

Methodological Answer :

Q. What strategies mitigate batch effects in high-throughput Parapenzolate screening assays?

Methodological Answer :

- Implement block randomization for plate layouts,

- Use ComBat or SVA algorithms for batch-effect correction in bioinformatics pipelines,

- Include internal reference compounds in each batch to normalize inter-run variability .

Data Management and Validation

Q. How to curate and share Parapenzolate research data for reproducibility?

Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw data in repositories (e.g., Zenodo, ChEMBL) with DOI assignments,

- Use structured metadata (e.g., MIAME for genomics, MIAPE for proteomics).

- Provide detailed experimental protocols in supplementary materials, including instrument calibration logs .

Q. How to assess Parapenzolate’s stability under varying experimental conditions?

Methodological Answer :

- Conduct accelerated stability studies :

- Expose Parapenzolate to stressors (light, heat, humidity),

- Quantify degradation products via LC-MS/MS,

- Apply Arrhenius equation to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.